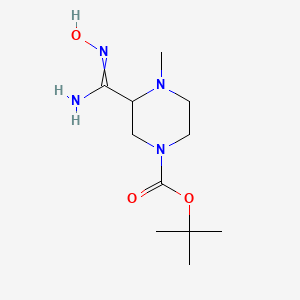

tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-5-14(4)8(7-15)9(12)13-17/h8,17H,5-7H2,1-4H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUGCVJUQPEOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with a suitable hydroxycarbamimidoyl precursor under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structural Characteristics

- IUPAC Name : tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 252.32 g/mol

Physical Properties

- Appearance : Typically presented as a white to off-white solid.

- Solubility : Soluble in organic solvents like DMSO and methanol, with limited solubility in water.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of similar piperazine compounds exhibit significant anti-inflammatory effects. For instance, studies on related compounds revealed their ability to inhibit inflammation in animal models, suggesting that this compound could have similar properties if further explored .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of various biologically active molecules.

Synthesis Pathways

- Methodology : The compound can be synthesized through the reaction of tert-butyl 3-methylpiperazine-1-carboxylic acid with N-hydroxycarbamimidoyl chloride under basic conditions.

- Yield and Purity : Typical yields range from 70% to 90%, with purification achieved through recrystallization or chromatography.

The compound's biological activities have been assessed through various assays, including:

- Cytotoxicity Assays : Evaluating the effect on cancer cell lines.

- Enzyme Inhibition Studies : Investigating potential inhibition of enzymes involved in metabolic pathways.

Example Findings

In vitro studies have shown that certain derivatives exhibit potent activity against specific cancer cell lines, indicating potential for development as an anticancer agent .

Drug Development

Given its structural features, there is potential for developing this compound into a lead candidate for treating inflammatory diseases or cancers. Further studies focusing on:

- Structure-activity relationships (SAR)

- Pharmacokinetics and pharmacodynamics (PK/PD)

Optimization of Synthesis

Research efforts could also focus on optimizing synthetic routes to enhance yield and reduce environmental impact, aligning with green chemistry principles.

Mechanism of Action

The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The tert-butyl ester group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 4-[5-(N'-Hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate

- Key Differences :

- Substituent : Pyrazin-2-yl group replaces the methyl group at position 3.

- Position of Hydroxycarbamimidoyl : Attached to the pyrazine ring.

- The planar pyrazine ring may alter π-π stacking interactions in biological systems .

tert-Butyl 4-[3-Chloro-5-[(Z)-N′-Hydroxycarbamimidoyl]-2-pyridyl]piperazine-1-carboxylate (Compound 41)

- Key Differences :

- Implications: Chlorine’s electron-withdrawing effect may stabilize the hydroxycarbamimidoyl group during synthesis. Pyridyl substitution could improve membrane permeability compared to non-aromatic analogs .

tert-Butyl 2-Methylpiperazine-1-carboxylate (CAS 120737-78-2)

Bioisosteric and Pharmacophore Comparisons

tert-Butyl 3-(N'-Hydroxycarbamimidoyl)azetidine-1-carboxylate

- Key Differences :

- Scaffold : Azetidine (4-membered ring) instead of piperazine.

- Implications: Increased ring strain in azetidine may reduce stability but enhance reactivity.

tert-Butyl 4-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Physicochemical Properties

Key Observations :

- The main compound’s methyl and tert-butyl groups contribute to lipophilicity (higher LogP), whereas pyrazine and azetidine analogs show improved solubility due to polar/strained rings.

Biological Activity

Tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate (CAS No. 1807939-16-7) is a compound that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₂N₄O₃

- Molecular Weight : 258.32 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a hydroxycarbamimidoyl moiety, which is indicative of its potential biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its multifaceted roles in pharmacology.

Antiparasitic Activity

Recent studies have highlighted the potential of similar piperazine derivatives in targeting parasitic infections. For instance, modifications in the piperazine scaffold have led to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups has been shown to improve metabolic stability and solubility, essential for effective drug development .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Research into related compounds indicates that piperazine derivatives can act as inhibitors of certain kinases and transporters, potentially affecting cell signaling pathways involved in disease progression . This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

Case Studies and Research Findings

A comprehensive analysis of related compounds provides insights into the biological implications of this compound:

The proposed mechanism for the biological activity involves:

- Binding Affinity : The hydroxycarbamimidoyl group may enhance binding to target proteins due to hydrogen bonding capabilities.

- Metabolic Stability : Structural modifications can lead to improved resistance against metabolic degradation, thereby prolonging the compound's action in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.